molecular formula C15H13NO3 B1148208 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid CAS No. 128843-46-9

3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid

Cat. No.: B1148208
CAS No.: 128843-46-9
M. Wt: 255.27
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid typically involves the condensation of a benzoyl-substituted pyrrole with an acrylic acid derivative. One common method includes the reaction of 4-benzoyl-1-methylpyrrole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzoyl-1H-pyrrol-2-yl)acrylic acid: Lacks the methyl group on the pyrrole ring.

    3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)propanoic acid: Contains a propanoic acid moiety instead of acrylic acid.

    3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)butanoic acid: Contains a butanoic acid moiety instead of acrylic acid.

Uniqueness

3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid is unique due to the presence of both a benzoyl group and an acrylic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTMSWHXFUXDFN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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